REACTION_CXSMILES
|
[OH-:1].[K+].[CH3:3][C:4]([C:10]1[CH:15]=[CH:14][C:13]([CH3:16])=[CH:12][CH:11]=1)([CH3:9])[CH2:5]CC#N.Cl.[CH2:18]([OH:21])[CH2:19]O>[Cu]>[CH3:3][C:4]([C:10]1[CH:15]=[CH:14][C:13]([CH3:16])=[CH:12][CH:11]=1)([CH3:9])[CH2:5][CH2:19][C:18]([OH:21])=[O:1] |f:0.1|
|
Name
|
|
Quantity
|
112 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
4-methyl-4-p-tolylpentanenitrile
|
Quantity
|
94 g
|
Type
|
reactant
|
Smiles
|
CC(CCC#N)(C)C1=CC=C(C=C1)C
|
Name
|
|
Quantity
|
180 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
stainless steel
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
400 mL
|
Type
|
reactant
|
Smiles
|
C(CO)O
|
Name
|
copper
|
Quantity
|
2 L
|
Type
|
catalyst
|
Smiles
|
[Cu]
|
Name
|
ice
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
10 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture refluxed for 6 hours
|
Duration
|
6 h
|
Type
|
TEMPERATURE
|
Details
|
(heat evolved, cooling required) until the reaction mixture
|
Type
|
EXTRACTION
|
Details
|
The resulting mixture was extracted with benzene
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
DISTILLATION
|
Details
|
distilled
|
Name
|
|
Type
|
product
|
Smiles
|
CC(CCC(=O)O)(C)C1=CC=C(C=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 92.8 g | |
YIELD: PERCENTYIELD | 89.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |